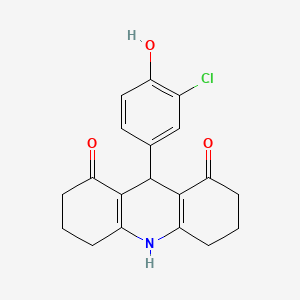![molecular formula C35H30N6O4 B11610447 N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide](/img/structure/B11610447.png)
N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining aromatic amines with phthalic anhydride derivatives under controlled temperatures and catalysts.
Cyclization Reactions: Formation of the phthalazinone ring system through intramolecular cyclization.
Substitution Reactions: Introduction of morpholine and other substituents via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthesis. Techniques such as crystallization and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
科学的研究の応用
N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE: has been explored for its applications in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Applications in materials science for developing new materials with specific properties.
作用機序
The mechanism of action of N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling pathways.
類似化合物との比較
N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE: can be compared with other similar compounds such as:
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Heparinoids: Compounds with similar biological activity but different structural features.
The uniqueness of N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE
特性
分子式 |
C35H30N6O4 |
|---|---|
分子量 |
598.6 g/mol |
IUPAC名 |
N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide |
InChI |
InChI=1S/C35H30N6O4/c1-39-34(43)27-13-7-5-11-25(27)33(37-39)24-15-16-30(40-17-19-45-20-18-40)29(21-24)36-31(42)22-41-35(44)28-14-8-6-12-26(28)32(38-41)23-9-3-2-4-10-23/h2-16,21H,17-20,22H2,1H3,(H,36,42) |
InChIキー |
VJSHKIBBGVUURN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)CN5C(=O)C6=CC=CC=C6C(=N5)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[(5-methylthiophen-2-yl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11610368.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11610373.png)
![2-{[(E)-(3-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11610379.png)
![7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11610385.png)
![2-(4-Allyloxy-phenyl)-5,7-diethyl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B11610387.png)
![2H-1,3-Benzimidazol-2-one, 5-[[2-[(4-fluorophenyl)imino]dihydro-4-oxo-5(2H)-thiazolyliden]methyl]-1,3-dihydro-1,3-dimethyl-](/img/structure/B11610397.png)
![3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11610405.png)
![1-[(2-Chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B11610409.png)
![1-[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N,N-dimethylmethanamine](/img/structure/B11610412.png)
![N-[(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethyl](2-hydroxyphenyl)carboxamide](/img/structure/B11610419.png)
![N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610431.png)
![ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11610435.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610448.png)
